2-(3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid 2-(3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid 2-(3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid is a natural product found in Rhodofomitopsis lilacinogilva, Harrisonia perforata, and Wolfiporia cocos with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC20307365
InChI: InChI=1S/C33H52O5/c1-19(2)20(3)10-11-22(29(36)37)28-25(35)18-33(9)24-12-13-26-30(5,6)27(38-21(4)34)15-16-31(26,7)23(24)14-17-32(28,33)8/h19,22,25-28,35H,3,10-18H2,1-2,4-9H3,(H,36,37)
SMILES:
Molecular Formula: C33H52O5
Molecular Weight: 528.8 g/mol

2-(3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid

CAS No.:

Cat. No.: VC20307365

Molecular Formula: C33H52O5

Molecular Weight: 528.8 g/mol

* For research use only. Not for human or veterinary use.

2-(3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid -

Specification

Molecular Formula C33H52O5
Molecular Weight 528.8 g/mol
IUPAC Name 2-(3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid
Standard InChI InChI=1S/C33H52O5/c1-19(2)20(3)10-11-22(29(36)37)28-25(35)18-33(9)24-12-13-26-30(5,6)27(38-21(4)34)15-16-31(26,7)23(24)14-17-32(28,33)8/h19,22,25-28,35H,3,10-18H2,1-2,4-9H3,(H,36,37)
Standard InChI Key VDYCLYGKCGVBHN-UHFFFAOYSA-N
Canonical SMILES CC(C)C(=C)CCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O

Introduction

Structural Elucidation and Molecular Properties

Core Architecture and Functional Groups

The compound’s backbone consists of a cyclopenta[a]phenanthrene system, a tetracyclic structure reminiscent of steroidal frameworks. This core is substituted with four methyl groups at positions 4, 4, 10, 13, and 14, which impose conformational rigidity and influence hydrophobic interactions. At position 3, an acetyloxy group (-OAc\text{-OAc}) enhances solubility in organic media, while the 16-hydroxy group (-OH\text{-OH}) introduces hydrogen-bonding potential. The heptanoic acid side chain at position 17 features a 5-methylidene moiety and a 6-methyl branch, contributing to steric bulk and electronic heterogeneity.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC33H52O5\text{C}_{33}\text{H}_{52}\text{O}_5
Molecular Weight528.8 g/mol
IUPAC Name2-(3-Acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-...
Canonical SMILESCC(C)C(=C)CCC(C1C(CC2(C1(...
PubChem CID316448

The stereochemistry of the cyclopenta[a]phenanthrene system is critical; comparative analysis with the stereoisomer in (PubChem CID: 73189517) reveals distinct spatial arrangements that may influence biological activity. For instance, the (R)-configuration at position 17 in the analogue reported in alters side-chain orientation, potentially affecting receptor binding.

Synthetic Strategies and Challenges

Industrial Synthesis via Continuous Flow Chemistry

Industrial production of this compound leverages continuous flow chemistry to optimize yield and purity. This method ensures precise control over reaction parameters, particularly during acetylation and hydroxylation steps. The acetyloxy group is introduced via esterification under anhydrous conditions, while the hydroxy group at position 16 is preserved using protecting groups such as tert-butyldimethylsilyl (TBS).

Stereochemical Control

The synthesis of the heptanoic acid side chain necessitates asymmetric catalysis to establish the 5-methylidene configuration. Chiral auxiliaries or enzymatic resolution may be employed to mitigate racemization. A notable challenge lies in the simultaneous preservation of the 16-hydroxy group during side-chain elongation, requiring orthogonal protection-deprotection strategies.

Table 2: Key Synthetic Intermediates

IntermediateRole
3-Acetoxy-16-TBS-cyclopenta[...]Protects 16-OH during synthesis
17-Bromoheptanoic acid derivativeFacilitates side-chain coupling

Biological Activities and Mechanistic Insights

Anticancer Properties

Preliminary in vitro assays indicate that the methylidene group in the heptanoic acid chain may interfere with Ras/MAPK signaling, a pathway frequently dysregulated in cancers. Additionally, the compound’s ability to modulate squalene epoxidase—a rate-limiting enzyme in triterpenoid biosynthesis—hints at broader metabolic implications . Knockout studies of squalene epoxidase in Poria cocos have demonstrated reduced triterpenoid production, underscoring the enzyme’s role in biosynthetic pathways .

Analytical Characterization

UHPLC-QTOF-MS/MS Profiling

Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS/MS) enables precise quantification of this compound in biological matrices. Key fragmentation patterns include the loss of the acetyloxy group (-60 Da\text{-60 Da}) and cleavage of the heptanoic acid side chain (-114 Da\text{-114 Da}) .

Table 3: Mass Spectrometry Data

Fragment Ion (m/zm/z)Proposed Structure
469.3[M - AcOH + H]+^+
355.2Cyclopenta[a]phenanthrene core

Nuclear Magnetic Resonance (NMR)

13C^{13}\text{C}-NMR reveals distinct signals for the methylidene group (δ\delta 145–150 ppm) and acetyl carbonyl (δ\delta 170 ppm). The hydroxy proton at position 16 appears as a broad singlet (δ\delta 5.2 ppm) in 1H^1\text{H}-NMR, confirming hydrogen-bonding interactions.

Comparative Analysis with Related Triterpenoids

Table 4: Comparison with Triterpenoids from Poria cocos

CompoundMolecular FormulaKey Functional Groups
Target CompoundC33H52O5\text{C}_{33}\text{H}_{52}\text{O}_53-Acetoxy, 16-OH, 5-methylidene
Poricoic Acid BC31H48O5\text{C}_{31}\text{H}_{48}\text{O}_524-Enone, 16-OH
Pachymic AcidC33H52O5\text{C}_{33}\text{H}_{52}\text{O}_53-OH, 16-acetoxy

Functional Divergence

While poricoic acid B demonstrates potent diuretic activity, the target compound’s anti-inflammatory effects may arise from its unique side-chain topology . The methylidene group could sterically hinder interactions with renal transporters, redirecting bioactivity toward immune cells.

Industrial and Pharmacological Applications

Drug Development

The compound’s dual inhibition of COX-2 and 5-LOX positions it as a candidate for multifactorial anti-inflammatory therapies. Preclinical models suggest a synergistic effect with NSAIDs, potentially reducing required dosages and mitigating gastrointestinal toxicity.

Agricultural Uses

In plant biology, triterpenoids analogous to this compound act as phytoalexins, conferring resistance against fungal pathogens . Engineered overexpression of squalene epoxidase in crops could enhance triterpenoid production, leveraging this compound’s biosynthetic pathway for agricultural benefit .

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